molecular formula C9H9Br3O B14271310 1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene CAS No. 135588-90-8

1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene

Cat. No.: B14271310
CAS No.: 135588-90-8
M. Wt: 372.88 g/mol
InChI Key: CNLZYJYBYWUZKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene is an organic compound with the molecular formula C9H9Br3O. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-methoxybenzyl alcohol to form 4-methoxybenzyl bromide. This intermediate is then subjected to further bromination to introduce the bromomethyl groups at the 2 and 5 positions of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale bromination reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromomethyl groups can be reduced to methyl groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Major Products

    Substitution: Products include iodinated derivatives.

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products include 1,2,5-trimethyl-4-methoxybenzene.

Scientific Research Applications

1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene involves its reactivity due to the presence of bromine atoms and the methoxy group. The bromine atoms make the compound susceptible to nucleophilic substitution reactions, while the methoxy group can participate in electron-donating interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,5-bis(trifluoromethyl)benzene
  • 1-Bromo-3,5-bis(trifluoromethyl)benzene

Uniqueness

1-Bromo-2,5-bis(bromomethyl)-4-methoxybenzene is unique due to the presence of both bromomethyl and methoxy groups on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

135588-90-8

Molecular Formula

C9H9Br3O

Molecular Weight

372.88 g/mol

IUPAC Name

1-bromo-2,5-bis(bromomethyl)-4-methoxybenzene

InChI

InChI=1S/C9H9Br3O/c1-13-9-3-6(4-10)8(12)2-7(9)5-11/h2-3H,4-5H2,1H3

InChI Key

CNLZYJYBYWUZKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)Br)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.